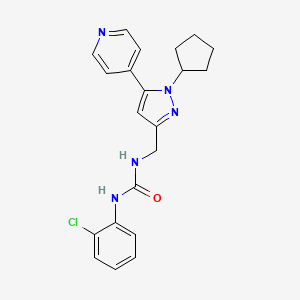
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Optical Properties
Research on structurally similar chalcone derivatives, such as the study by Shkir et al. (2018), has revealed significant electronic and optical properties. These compounds are evaluated for their potential in optoelectronic device fabrications due to their high second and third harmonic generation values, indicating superior nonlinear optical properties compared to standard urea molecules. The study highlights the promise of these materials in enhancing the capabilities of electronic and optical devices (Shkir et al., 2018).
Anticancer Potential
The exploration of urea derivatives in cancer research has uncovered their cytotoxic effects against various cancer cell lines. For instance, Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas showing cytotoxicity towards human adenocarcinoma cells, suggesting their potential as anticancer agents (Gaudreault et al., 1988). Furthermore, Thomas et al. (2019) highlighted two pyrazole compounds synthesized for their electronic structure and physico-chemical properties, also indicating their potential anti-cancer applications through docking analysis (Thomas et al., 2019).
Material Science Applications
In material science, compounds similar to 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea have been investigated for their unique properties. Dyachenko et al. (2005) discussed the recyclization of certain pyrans into molecules with potential applications in material science due to their unique structural and chemical properties (Dyachenko et al., 2005).
Antimicrobial Activity
Additionally, compounds within this structural family have been assessed for their antimicrobial properties. Katariya et al. (2021) synthesized heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed promising antibacterial and antifungal activities, suggesting the potential use of these compounds in combating microbial resistance (Katariya et al., 2021).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-18-7-3-4-8-19(18)25-21(28)24-14-16-13-20(15-9-11-23-12-10-15)27(26-16)17-5-1-2-6-17/h3-4,7-13,17H,1-2,5-6,14H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLVNAUUWZAUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


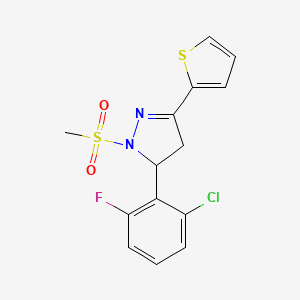
![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)
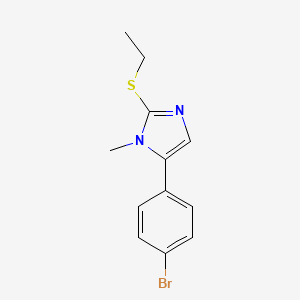
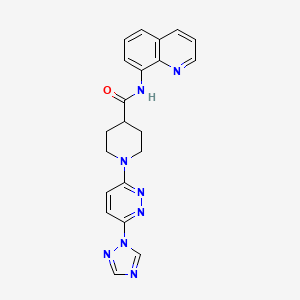
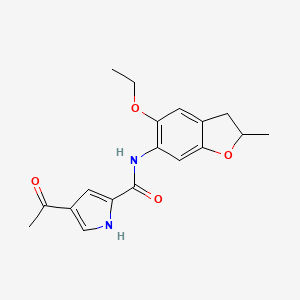
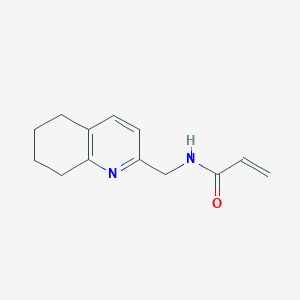

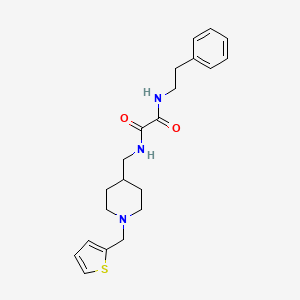


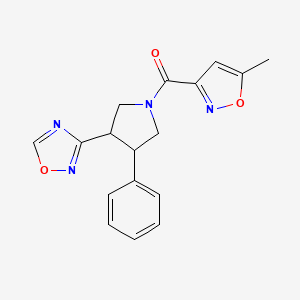

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)